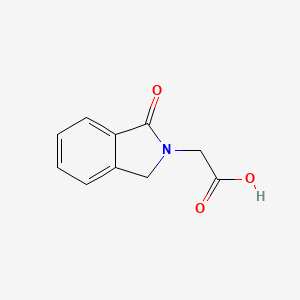

2-(1-Oxoisoindolin-2-yl)acetic acid

Description

The exact mass of the compound 2-(1-Oxoisoindolin-2-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-Oxoisoindolin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Oxoisoindolin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(13)6-11-5-7-3-1-2-4-8(7)10(11)14/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVHLXPCDHFPPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354384 |

Source

|

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39221-42-6 |

Source

|

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 2-(1-Oxoisoindolin-2-yl)acetic Acid as a Pharmacophore Scaffold

This guide provides an in-depth technical analysis of 2-(1-Oxoisoindolin-2-yl)acetic acid , a critical pharmacophore scaffold in medicinal chemistry.

Executive Summary

2-(1-Oxoisoindolin-2-yl)acetic acid (CAS: 39221-42-6) represents a "privileged structure" in drug discovery, serving as the carboxylic acid-functionalized core of the isoindolinone class. Unlike its oxidized counterpart (phthalimide), the isoindolinone core contains a single carbonyl group and a methylene group at the benzylic positions.

This structural distinction is pharmacologically pivotal. While phthalimides (e.g., Thalidomide) are classic immunomodulators, the reduced isoindolinone scaffold is the core engine of next-generation IMiDs (Immunomodulatory imide drugs) such as Lenalidomide. This acid derivative serves as a versatile linker and building block for:

-

PROTACs (Proteolysis Targeting Chimeras): As an E3 ligase ligand attachment point (Cereblon binding).

-

Peptidomimetics: Constraining peptide backbones to induce

-turn conformations. -

Fragment-Based Drug Design (FBDD): A rigid, polar scaffold with defined vectors for substitution.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a bicyclic system (benzene fused to a

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 2-(1-oxo-1,3-dihydroisoindol-2-yl)acetic acid | Also: (1-Oxoisoindolin-2-yl)acetic acid |

| CAS Number | 39221-42-6 | Distinct from Phthalimidoacetic acid (CAS 4702-13-0) |

| Molecular Formula | ||

| Molecular Weight | 191.18 g/mol | |

| Physical State | White to Off-White Solid | Crystalline powder |

| Melting Point | 196–199 °C (dec.)[1][2][3] | Decomposes upon melting; literature varies by polymorph. |

| pKa (Predicted) | Carboxylic acid proton; Lactam | |

| LogP | ~0.3 | Moderate polarity; DMSO/DMF soluble. |

| H-Bond Donors/Acceptors | 1 / 3 | Acid OH is donor; Carbonyls are acceptors. |

Synthetic Architectures

The synthesis of the isoindolinone core requires careful control to avoid over-oxidation (to phthalimide) or ring-opening. Two primary routes dominate the literature: the Reductive Cyclization (from 2-formylbenzoic acid) and the Partial Reduction (from phthalimides).

Pathway Analysis (Graphviz)

Caption: Comparative synthetic workflows. Route B (Green) is preferred for high-purity applications to avoid heavy metal contaminants common in Route A.

Detailed Methodology: Route B (Bromomethyl Benzoate Cyclization)

This route is selected for its atom economy and avoidance of difficult-to-remove zinc/tin byproducts.

Mechanism:

-

Alkylation: The amine of glycine attacks the benzylic bromide (SN2).

-

Cyclization: The secondary amine attacks the methyl ester (Intramolecular Amidation).

-

Hydrolysis: Saponification of the glycine ester tail.

Experimental Protocol: Lab-Scale Synthesis

Objective: Synthesis of 2-(1-oxoisoindolin-2-yl)acetic acid via the 2-(bromomethyl)benzoate route.

Reagents

-

Methyl 2-(bromomethyl)benzoate (1.0 eq)

-

Glycine methyl ester hydrochloride (1.1 eq)[4]

-

Triethylamine (TEA) (2.5 eq)

-

Methanol (Solvent)

-

Lithium Hydroxide (LiOH) (3.0 eq)

Step-by-Step Workflow

-

Nucleophilic Substitution & Cyclization:

-

Dissolve Glycine methyl ester HCl (10 mmol) in anhydrous Methanol (20 mL).

-

Add TEA (25 mmol) dropwise at 0°C. Stir for 15 min.

-

Add Methyl 2-(bromomethyl)benzoate (10 mmol) slowly.

-

Critical Step: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The intermediate (Methyl 2-(1-oxoisoindolin-2-yl)acetate) will appear as a distinct spot.

-

Observation: The formation of the lactam ring is thermodynamically driven.

-

-

Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Add an aqueous solution of LiOH (30 mmol in 10 mL water) directly to the methanol mixture.

-

Stir at room temperature for 2 hours.

-

Validation: Monitor the disappearance of the ester peak via LC-MS or TLC.

-

-

Work-up & Isolation:

-

Concentrate the methanol under reduced pressure.

-

Dilute the aqueous residue with water (20 mL) and wash with Ethyl Acetate (

mL) to remove unreacted organics. -

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2–3 using 1M HCl.

-

Result: The product typically precipitates as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum over

.

-

-

QC Specifications:

-

1H NMR (DMSO-d6): Look for the singlet at

ppm (benzylic -

Purity: >95% by HPLC (254 nm).

-

Reactivity & Functionalization Profile

The utility of this scaffold lies in its ability to be derivatized at two distinct vectors.[5]

Vector 1: The Carboxylic Acid (Linker Chemistry)

The acid tail is the primary handle for conjugation.

-

Amide Coupling: Reacts with amines (using HATU/DIPEA) to form stable amide bonds. This is used to attach the isoindolinone "warhead" to E3 ligase ligands in PROTAC design.

-

Esterification: Protection as a tert-butyl ester allows manipulation of the aromatic core before deprotection.

Vector 2: The C-3 Benzylic Position (Pharmacophore Expansion)

The C-3 position (benzylic methylene) is susceptible to functionalization, transforming the achiral scaffold into a chiral drug candidate.

-

C-H Activation: Palladium-catalyzed arylation at C-3 allows for the introduction of biaryl systems (mimicking the glutarimide ring of Lenalidomide).

-

Aldol-Type Condensation: The C-3 protons are weakly acidic (

in DMSO) and can be deprotonated by strong bases (NaH, LDA) to react with electrophiles.

Reactivity Logic Diagram (Graphviz)

Caption: Divergent functionalization strategies. Vector 1 is standard for linker chemistry; Vector 2 enables pharmacophore evolution.

Pharmaceutical Applications

Immunomodulatory Drugs (IMiDs)

The isoindolinone ring is the pharmacophore responsible for binding to Cereblon (CRBN) , a substrate receptor of the E3 ubiquitin ligase complex. While Thalidomide uses a phthalimide ring, newer generations (Lenalidomide) utilize the isoindolinone. This acetic acid derivative serves as a precursor to synthesize novel CRBN ligands with altered solubility and linker properties.

Peptidomimetics

Incorporating 2-(1-oxoisoindolin-2-yl)acetic acid into a peptide chain acts as a

References

-

Synthesis of Isoindolinones: Journal of Organic Chemistry. "Efficient Synthesis of Isoindolinones via Cu-Catalyzed Cascade Reactions."

-

Cereblon Binding Mechanisms: Nature Structural & Molecular Biology. "Structural basis for the specific recognition of the E3 ligase cereblon by immunomodulatory drugs."

-

Physical Properties Verification: PubChem Database. Compound Summary for CID 3080590 (Related Isoindolinone derivatives).

-

Phthalimide Reduction Protocols: Tetrahedron Letters. "Selective reduction of phthalimides to hydroxy-isoindolinones and isoindolinones."

Sources

- 1. Acetic acid, hydroxy- (CAS 79-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Acetic acid [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(1-Oxoisoindolin-2-yl)acetic acid (CAS 39221-42-6)

This guide provides an in-depth exploration of 2-(1-Oxoisoindolin-2-yl)acetic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer a synthesized narrative grounded in established chemical principles. We will delve into a robust synthetic pathway, analyze its structural and spectroscopic characteristics, and explore its reactivity and potential within the broader context of pharmacologically relevant isoindolinone scaffolds.

Core Identity and Significance

2-(1-Oxoisoindolin-2-yl)acetic acid belongs to the N-substituted isoindolinone class of molecules. The isoindolinone framework, a fused γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include applications as antihypertensive drugs, anticancer agents, and histone deacetylase (HDAC) inhibitors.[1][3]

The subject molecule, CAS 39221-42-6, serves as a functionalized building block. The presence of a terminal carboxylic acid group provides a reactive handle for covalent attachment to other molecules, making it an ideal synthon for constructing more complex chemical entities, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or for derivatization in fragment-based drug discovery campaigns.

| Identifier | Value |

| CAS Number | 39221-42-6[4] |

| Molecular Formula | C₁₀H₉NO₃[4] |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 2-(1-oxoisoindolin-2-yl)acetic acid |

| Synonyms | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid |

| SMILES | O=C(O)CN1CC2=CC=CC=C2C1=O |

| InChI Key | FPVHLXPCDHFPPN-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The synthesis of 2-(1-Oxoisoindolin-2-yl)acetic acid is most effectively and rationally achieved via a two-step sequence starting from the commercially available isoindolin-1-one. This strategy involves the N-alkylation with a protected haloacetic acid ester, followed by deprotection to reveal the carboxylic acid.

Causality of Experimental Design:

-

Protection Strategy: Direct alkylation with bromoacetic acid is problematic as the acidic proton would be abstracted by the strong base required for N-deprotonation, leading to unwanted side reactions. Therefore, an ester, specifically a tert-butyl ester, is employed. The tert-butyl group is an excellent choice as it can be selectively cleaved under acidic conditions which are orthogonal to the stability of the lactam ring.

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this transformation. It efficiently deprotonates the isoindolinone nitrogen to form the corresponding sodium salt, creating a potent nucleophile for the subsequent Sₙ2 reaction without competing with the alkylating agent.[5]

-

Reaction Sequence: The two-step process ensures high yields and purity by separating the C-N bond formation from the final deprotection step, minimizing potential complications.

Protocol 1: Synthesis of tert-Butyl 2-(1-oxoisoindolin-2-yl)acetate

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add isoindolin-1-one (1.0 equiv).

-

Anhydrous Conditions: Suspend the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise over 15 minutes.

-

Self-Validation: Vigorous hydrogen gas evolution will be observed. The reaction is complete when bubbling ceases.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium salt. The mixture should become a clearer solution or a fine suspension.

-

Alkylation: Add a solution of tert-butyl bromoacetate (1.2 equiv) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours.[5] Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product spot should be significantly less polar than the starting isoindolinone.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material can be purified by flash column chromatography on silica gel to yield the intermediate ester as a solid.[5]

Protocol 2: Hydrolysis to 2-(1-Oxoisoindolin-2-yl)acetic acid

-

Setup: Dissolve the purified tert-butyl ester (1.0 equiv) from Protocol 1 in dichloromethane (DCM, ~0.1 M) in a round-bottom flask.

-

Cleavage: Add trifluoroacetic acid (TFA, 5-10 equiv) to the solution and stir at room temperature.

-

Self-Validation: Evolution of isobutylene gas will occur. The reaction is typically complete within 2-4 hours.

-

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure carboxylic acid product.

Physicochemical and Spectroscopic Profile

The structural features of 2-(1-Oxoisoindolin-2-yl)acetic acid—a rigid aromatic core, a polar lactam, and an acidic carboxyl group—dictate its physical and spectroscopic properties.

| Property | Value / Description | Source |

| Physical Form | Solid, Powder | |

| Boiling Point | 196-199 °C (decomposes) | |

| XLogP3 (Predicted) | 0.6 | |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | [6] |

| Hydrogen Bond Donors | 1 (Carboxylic acid OH) | PubChem |

| Hydrogen Bond Acceptors | 3 (Lactam C=O, Carboxylic acid C=O and OH) | PubChem |

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation.

-

Aromatic Region (δ 7.4-7.9 ppm): Four protons corresponding to the benzene ring of the isoindolinone core will appear as a series of multiplets. The proton adjacent to the lactam carbonyl (at the C7 position) is expected to be the most downfield.

-

Methylene Protons (Benzylic, δ ~4.4 ppm): The two protons of the CH₂ group at the C3 position of the isoindolinone ring will appear as a singlet.

-

Methylene Protons (α to Acid, δ ~4.2 ppm): The two protons of the N-CH₂-COOH group will appear as a singlet, slightly upfield from the benzylic protons.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is exchangeable with D₂O, will be observed far downfield.

-

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.[7]

-

Carbonyl Carbons (δ ~168-172 ppm): Two distinct signals are expected in the downfield region: one for the lactam carbonyl (~168 ppm) and one for the carboxylic acid carbonyl (~171 ppm).

-

Aromatic Carbons (δ ~122-142 ppm): Six signals are expected, four for the CH carbons and two for the quaternary carbons of the fused ring system.

-

Methylene Carbons (δ ~40-50 ppm): Two signals for the benzylic CH₂ and the N-CH₂-COOH carbons.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyls): Two strong, sharp absorption bands are expected. The carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹, and the lactam (amide) carbonyl will appear at a lower wavenumber, around 1670-1690 cm⁻¹.[8]

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In negative ion mode ([M-H]⁻), a primary ion at m/z 190.05 would be observed. In positive ion mode ([M+H]⁺), an ion at m/z 192.06 would be seen. A common fragmentation pattern would involve the loss of CO₂ (44 Da) from the carboxyl group.

-

Reactivity and Synthetic Utility

The molecule's utility as a synthetic intermediate stems from the distinct reactivity of its functional groups. The carboxylic acid is the primary site for elaboration, allowing for the straightforward formation of esters and amides, which enables its conjugation to other molecules of interest.

-

Amide Bond Formation: This is arguably the most important reaction for this molecule. Standard peptide coupling reagents (e.g., EDC/HOBt, HATU, PyBOP) can be used to efficiently couple the carboxylic acid with primary or secondary amines. This reaction is fundamental for attaching the isoindolinone moiety to peptides, small molecule drugs, or linker systems.

-

Esterification: Classic Fischer esterification (reaction with an alcohol under acidic catalysis) or alkylation of the corresponding carboxylate salt with an alkyl halide can be used to form various esters.

-

Lactam Reactivity: The lactam amide bond is generally stable but can be cleaved under harsh hydrolytic conditions (strong acid or base at high temperatures). It can also be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic amine, 2-(2-aminoethyl)isoindoline.

Biological Context and Potential Applications

While specific biological data for 2-(1-Oxoisoindolin-2-yl)acetic acid is not widely published, the isoindolinone scaffold itself is of significant interest in drug discovery.[2][9]

-

Anticancer Activity: Many isoindolinone derivatives have demonstrated potent anticancer properties.[1][10][11] For example, certain derivatives act as inhibitors of histone deacetylases (HDACs), an important class of epigenetic targets in oncology.[3]

-

Immunomodulation: The isoindolinone core is structurally related to the phthalimide group found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are used to treat multiple myeloma.

-

Other CNS and Systemic Activities: The scaffold has been explored for a wide range of other activities, including as anti-inflammatory, antimicrobial, antioxidant, and anxiolytic agents.[1][9][12]

Given its structure, 2-(1-Oxoisoindolin-2-yl)acetic acid is an excellent candidate for use as a fragment in screening campaigns or as a linker component in the assembly of more complex drugs. Its rigid structure combined with a flexible carboxylic acid linker makes it a valuable tool for exploring chemical space and developing novel therapeutics targeting a variety of diseases.

References

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link]

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. PubMed. Available at: [Link]

-

Bioactive molecules that contain Isoindolin-1-one scaffold. ResearchGate. Available at: [Link]

-

Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. National Institutes of Health. Available at: [Link]

-

Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential. PubMed. Available at: [Link]

-

Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. PubChem. Available at: [Link]

-

Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. PubMed. Available at: [Link]

-

Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. ResearchGate. Available at: [Link]

-

Supporting Information. wiley-vch.de. Available at: [Link]

-

Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. National Institutes of Health. Available at: [Link]

-

Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. National Institutes of Health. Available at: [Link]

-

2-(1-oxo-2,3-dihydro-1h-isoindol-2-yl)acetic acid. PubChemLite. Available at: [Link]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. National Institutes of Health. Available at: [Link]

-

Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed. Available at: [Link]

-

2-Fluoro-2-(1-oxoisoquinolin-2-yl)acetic acid. PubChem. Available at: [Link]

-

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate. ResearchGate. Available at: [Link]

- N-alkylation of indole derivatives. Google Patents.

-

Asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine: synthetic and mechanistic challenges. Royal Society of Chemistry. Available at: [Link]

-

1H-NMR (A) and13C (B) spectra of glutaryl-LND derivative. NMR Spectra were scanned in DMSO-d6 on a Bruker NMR spectrometer operating at 500 MHz for 1H and 125.76 MHz for 13C. Chemical shifts are expressed in δ-values (ppm) relative to TMS as an internal standard. D2O was added to confirm the exchangeable protons. ResearchGate. Available at: [Link]

- An improved process for synthesis of lenalidomide. Google Patents.

-

The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | C10H9NO3 | CID 771115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(1-Oxoisoindolin-2-yl)acetic acid: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Oxoisoindolin-2-yl)acetic acid is a pivotal chemical entity within the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation (TPD). Its rigid isoindolinone core serves as a crucial scaffold for the synthesis of ligands targeting the E3 ubiquitin ligase Cereblon (CRBN), a key component of the cellular machinery hijacked by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of disease-causing proteins. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.

Core Molecular Attributes

The fundamental chemical properties of 2-(1-Oxoisoindolin-2-yl)acetic acid are summarized below, providing a foundational understanding of this molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1][2] |

| CAS Number | 39221-42-6 | [2] |

| Appearance | Solid Powder | [2] |

| IUPAC Name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | [2] |

Synthesis and Characterization: A Technical Perspective

Proposed Synthetic Workflow

The synthesis can be envisioned as a straightforward nucleophilic substitution reaction. The nitrogen atom of the phthalimidine core acts as a nucleophile, attacking the electrophilic carbon of an ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Caption: Proposed synthetic pathway for 2-(1-Oxoisoindolin-2-yl)acetic acid.

Step-by-Step Experimental Protocol (Hypothetical)

-

N-Alkylation: To a solution of phthalimidine in a polar aprotic solvent such as dimethylformamide (DMF), a suitable base (e.g., potassium carbonate) is added to deprotonate the nitrogen atom, enhancing its nucleophilicity. Ethyl bromoacetate is then added, and the reaction mixture is stirred, likely at an elevated temperature, to facilitate the formation of ethyl 2-(1-oxoisoindolin-2-yl)acetate.

-

Ester Hydrolysis: The resulting ester intermediate is then subjected to hydrolysis. This can be achieved under basic conditions (e.g., using lithium hydroxide in a mixture of water and tetrahydrofuran) or acidic conditions. Upon completion, an acidic workup would protonate the carboxylate to yield the final product, 2-(1-Oxoisoindolin-2-yl)acetic acid.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Characterization Insights

Based on the synthesis of the closely related isomer, (S)-2-(1-Oxoisoindolin-3-yl)acetic acid, the characterization of 2-(1-Oxoisoindolin-2-yl)acetic acid would rely on a suite of spectroscopic methods.[3]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindolinone ring system, as well as singlets for the methylene protons of the acetic acid moiety and the benzylic protons of the isoindolinone core.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbons of the lactam and the carboxylic acid, in addition to the aromatic carbons and the aliphatic carbons of the methylene groups.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound, likely showing the [M-H]⁻ ion in negative mode.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching vibrations of the amide and carboxylic acid groups, as well as O-H stretching of the carboxylic acid.

Application in Drug Discovery: A Cornerstone for PROTACs

The primary significance of 2-(1-Oxoisoindolin-2-yl)acetic acid in drug discovery lies in its role as a precursor to ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN). This is a foundational element in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

The PROTAC Mechanism and the Role of the Isoindolinone Scaffold

PROTACs function by simultaneously binding to a target protein of interest and an E3 ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome. The 2-(1-oxoisoindolin-2-yl)acetic acid moiety is a key component of the "warhead" that binds to CRBN. A notable example of a more complex derivative that highlights this function is 2-(4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-1-oxoisoindolin-2-yl)acetic acid, which is explicitly identified as a CRBN ligand.[4]

Caption: The role of the isoindolinone-based ligand in the PROTAC-mediated protein degradation pathway.

The carboxylic acid group of 2-(1-Oxoisoindolin-2-yl)acetic acid provides a convenient handle for chemical modification, allowing for the attachment of various linkers which are then connected to a ligand for the target protein. The structural integrity and binding affinity of the isoindolinone core to CRBN are critical for the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein degradation. The development of a platform for the rapid synthesis of PROTACs underscores the importance of having readily available and versatile building blocks like 2-(1-Oxoisoindolin-2-yl)acetic acid.[5]

Conclusion

2-(1-Oxoisoindolin-2-yl)acetic acid is more than just a chemical compound; it is an enabling tool for the advancement of targeted protein degradation. Its straightforward, albeit inferred, synthesis and its crucial role as a precursor to CRBN ligands make it an invaluable asset in the design and development of novel therapeutics. For researchers in the field, a thorough understanding of its properties and applications is essential for the rational design of the next generation of PROTACs and other modalities that leverage the cell's natural protein disposal systems.

References

-

Palomo, V., et al. (2015). Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. Beilstein Journal of Organic Chemistry, 11, 2335-2342. Available at: [Link]

-

ChemBK. 2-(4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-1-oxoisoindolin-2-yl)acetic acid. Available at: [Link]

-

Jin, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 9, 735429. Available at: [Link]

Sources

- 1. 39221-42-6|2-(1-Oxoisoindolin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. (1-Oxoisoindolin-2-yl)acetic acid | 39221-42-6 [sigmaaldrich.com]

- 3. Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(1-Oxoisoindolin-2-yl)acetic acid: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. 2-(1-Oxoisoindolin-2-yl)acetic acid is a heterocyclic carboxylic acid that serves as a valuable scaffold in medicinal chemistry. Despite its utility, publicly available, quantitative solubility data for this compound is notably scarce. This guide provides a comprehensive framework for understanding and determining the solubility of 2-(1-Oxoisoindolin-2-yl)acetic acid. We will first deduce a theoretical solubility profile based on its molecular structure and key functional groups. Subsequently, this guide presents a robust, field-proven experimental protocol for determining thermodynamic equilibrium solubility using the gold-standard shake-flask method, complete with a detailed workflow for accurate quantification via High-Performance Liquid Chromatography (HPLC). This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodology required to characterize this important chemical entity.

Physicochemical Characterization and Theoretical Solubility Profile

A molecule's solubility is intrinsically linked to its structure. By dissecting the functional components of 2-(1-Oxoisoindolin-2-yl)acetic acid, we can establish a well-reasoned hypothesis regarding its behavior in various solvent systems. This predictive analysis is crucial for designing efficient and targeted experimental studies.

Key Physicochemical Properties

A summary of the fundamental properties of the target compound is presented below.

| Property | Value |

| Chemical Name | 2-(1-Oxoisoindolin-2-yl)acetic acid |

| Synonyms | (1-Oxoisoindolin-2-yl)acetic acid |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 39221-42-6 |

| Appearance | Solid, Powder |

Structural Analysis and Predicted Solubility

The solubility of 2-(1-Oxoisoindolin-2-yl)acetic acid is governed by a balance of polar and nonpolar characteristics inherent in its structure.

-

Carboxylic Acid Moiety (-COOH): This is the most influential polar feature. The hydroxyl group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This functional group facilitates strong interactions with polar protic solvents like water and alcohols.[1][2] Furthermore, its acidic nature (pKa is predicted to be low) means it will ionize in basic aqueous solutions to form a highly polar carboxylate salt, dramatically increasing aqueous solubility at higher pH.

-

Lactam (Oxoisoindoline Core): The cyclic amide within the isoindolinone ring system is polar. The carbonyl oxygen is a strong hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Aromatic Ring: The benzene ring is a large, nonpolar, and hydrophobic component. This feature will limit solubility in water but promote it in organic solvents with some aromatic or nonpolar character.[2][3]

Predicted Solubility Behavior: Based on these structural elements, we can predict the following solubility profile:

-

Low intrinsic solubility in neutral aqueous media due to the hydrophobic aromatic ring. Solubility in water is expected to decrease as the carbon chain length of similar carboxylic acids increases.[4]

-

pH-Dependent Aqueous Solubility: Solubility in aqueous buffers will be significantly higher at pH values above the compound's pKa, due to the formation of the more soluble carboxylate anion.

-

Good solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which can engage in hydrogen bonding with both the carboxylic acid and lactam groups.

-

Moderate solubility in solvents of intermediate polarity like ethyl acetate, driven by dipole-dipole interactions.

-

Poor solubility in nonpolar solvents like hexanes or toluene, where the polar functional groups cannot be effectively solvated.

Caption: Predicted solubility based on molecular structure.

Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to quantitative data, a rigorous and reproducible experimental method is required. The shake-flask method is widely recognized as the gold standard for determining thermodynamic or equilibrium solubility, as it measures the saturation point of a solution in equilibrium with the solid drug.[5][6][7] This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reliable data.

Causality Behind Experimental Choices

-

Method Selection: The shake-flask method is chosen over kinetic methods (e.g., turbidimetry from a DMSO stock) because it measures the true equilibrium solubility of the crystalline solid, which is critical for late-stage discovery and development decisions.[7][8] Kinetic methods are faster but can overestimate solubility as they may not account for the energy required to break the crystal lattice.[9]

-

Equilibration Time: An incubation period of 24 hours is specified to ensure that the system reaches thermodynamic equilibrium.[6][10] Shorter times may not be sufficient for complete saturation, leading to an underestimation of solubility. It is best practice to sample at multiple time points (e.g., 4, 24, and 48 hours) to confirm that the concentration has reached a plateau.[5]

-

Temperature Control: Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 25 °C (room temperature) and/or 37 °C (physiological temperature) to be relevant to storage and in vivo conditions, respectively.[11][12][13]

-

Quantification Method: HPLC is the preferred analytical technique because of its high specificity and sensitivity. Unlike UV-Vis spectrophotometry, an HPLC method can separate the analyte from any potential impurities or degradants, ensuring that only the concentration of the intact target compound is measured.[7]

Materials and Equipment

-

2-(1-Oxoisoindolin-2-yl)acetic acid (solid powder, purity >98%)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO) of HPLC grade or higher[14]

-

Analytical balance

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low analyte binding)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Vials:

-

Add an excess amount of solid 2-(1-Oxoisoindolin-2-yl)acetic acid to a series of glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point is ~2-5 mg of compound per 1 mL of solvent. It is crucial not to add so much solid that it significantly alters the properties of the solvent itself.[5]

-

Accurately add a known volume (e.g., 1.0 mL) of the desired test solvent to each vial. Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Sample Collection and Phase Separation:

-

After incubation, visually confirm the presence of excess solid in each vial.

-

Allow the vials to stand for ~30 minutes to let the larger particles settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the saturated solution from the undissolved solid. This is a critical step to prevent falsely elevated results. Use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant.

-

Filtration: Use a syringe to draw the supernatant and pass it through a 0.22 µm syringe filter into a clean collection vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.

-

-

-

Sample Preparation for Analysis:

-

Immediately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of 2-(1-Oxoisoindolin-2-yl)acetic acid of known concentrations in the same diluent used for the samples.

-

Analysis: Inject the prepared standards and the diluted samples onto the HPLC system.

-

Calculation: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted samples.

-

Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original solvent. Report the result in mg/mL or µM.

-

-

Post-Experiment Validation (Trustworthiness Check):

Caption: Experimental workflow for the shake-flask method.

Data Presentation

All experimentally determined solubility data should be compiled into a clear and concise format to facilitate comparison and analysis.

Table 3.1: Experimental Solubility of 2-(1-Oxoisoindolin-2-yl)acetic acid

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD | Observations |

| Deionized Water | 25 | [Enter Data] | [Enter Data] | e.g., pH of final solution |

| 0.1 N HCl (pH ~1.2) | 37 | [Enter Data] | [Enter Data] | e.g., Simulates gastric fluid |

| PBS (pH 7.4) | 37 | [Enter Data] | [Enter Data] | e.g., Simulates intestinal fluid |

| Methanol | 25 | [Enter Data] | [Enter Data] | |

| Ethanol | 25 | [Enter Data] | [Enter Data] | |

| Acetonitrile | 25 | [Enter Data] | [Enter Data] | |

| Dimethyl Sulfoxide (DMSO) | 25 | [Enter Data] | [Enter Data] | |

| [Other Solvents] | [Enter Data] | [Enter Data] |

Conclusion

While published data on the solubility of 2-(1-Oxoisoindolin-2-yl)acetic acid is limited, a robust understanding of its potential behavior can be derived from its molecular structure. The presence of both polar (carboxylic acid, lactam) and nonpolar (aromatic ring) functionalities suggests a nuanced solubility profile characterized by low intrinsic aqueous solubility but good solubility in polar organic solvents and pH-dependent behavior in aqueous systems.

For drug development professionals and researchers, theoretical predictions are insufficient for decision-making. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for obtaining the precise, quantitative solubility data necessary for formulation development, preclinical screening, and regulatory submissions. Adherence to this standardized approach will ensure the generation of high-integrity data, enabling the confident advancement of research programs involving this important chemical scaffold.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Suárez-Sharp, S., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing. EURL ECVAM. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. PCBIS. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

American Elements. 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid. American Elements. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. PubMed. [Link]

-

International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. [Link]

-

Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. eCampusOntario. [Link]

-

Livingstone, D. J., et al. (2004). Prediction of drug solubility from molecular structure using a drug-like training set. Taylor & Francis Online. [Link]

-

Reddit. carboxylic acid solubility + TLC. Reddit. [Link]

-

U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

-

Fan, Z., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. [Link]

-

STEM nation. Solubility of Carboxylic Acids N5. YouTube. [Link]

-

PubChem. Oxindole-3-acetic acid. National Center for Biotechnology Information. [Link]

-

ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy. [Link]

-

Tistaert, C., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. [Link]

-

Organic Mystery. Physical Properties of Carboxylic Acids. Organic Mystery. [Link]

-

IEEE Xplore. Enhancing Predictions of Drug Solubility through Multidimensional Structural Characterization Exploitation. IEEE Xplore. [Link]

-

Acta Crystallographica Section E. 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid. PubMed Central. [Link]

Sources

- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. organicmystery.com [organicmystery.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. tandfonline.com [tandfonline.com]

- 10. enamine.net [enamine.net]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. fda.gov [fda.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

2-(1-Oxoisoindolin-2-yl)acetic acid physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric elements, making it an attractive scaffold for targeting a variety of biological macromolecules. 2-(1-Oxoisoindolin-2-yl)acetic acid represents a fundamental building block within this chemical class, incorporating a carboxylic acid handle that allows for diverse synthetic elaborations. This guide aims to provide a comprehensive overview of its known physical and chemical characteristics, serving as a foundational resource for its application in research and drug development.

Structural and Physicochemical Profile

2-(1-Oxoisoindolin-2-yl)acetic acid, registered under CAS number 39221-42-6, possesses a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[1] The molecule consists of a bicyclic isoindolinone core, where a benzene ring is fused to a γ-lactam ring. An acetic acid moiety is N-substituted on the lactam nitrogen.

Table 1: Core Physicochemical Properties of 2-(1-Oxoisoindolin-2-yl)acetic acid

| Property | Value | Source(s) |

| CAS Number | 39221-42-6 | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Melting Point | 196-199 °C (with decomposition) | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Moderate solubility in polar solvents |

The presence of both a carboxylic acid and an amide within the structure suggests the potential for both hydrogen bond donation and acceptance, influencing its solubility and interactions with biological targets. The aromatic ring provides a platform for π-π stacking interactions.

Synthesis and Chemical Reactivity

General Synthetic Strategies for N-Substituted Isoindolinones

A plausible synthetic route is the reaction of 2-(bromomethyl)benzoic acid with glycine under basic conditions. This would proceed via an initial nucleophilic substitution followed by intramolecular cyclization to form the isoindolinone ring.

Alternatively, methods analogous to the Gabriel synthesis of primary amines could be adapted. This would involve the N-alkylation of phthalimide with a haloacetic acid ester, followed by a selective reduction of one of the phthalimide carbonyl groups to yield the desired isoindolinone scaffold.

Caption: Conceptual workflow for the synthesis of 2-(1-Oxoisoindolin-2-yl)acetic acid.

Expected Reactivity

The chemical reactivity of 2-(1-Oxoisoindolin-2-yl)acetic acid is dictated by its primary functional groups: the carboxylic acid and the lactam.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases. This provides a key handle for derivatization and conjugation to other molecules of interest.

-

Lactam Moiety: The amide bond within the isoindolinone ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The carbonyl group of the lactam can also undergo nucleophilic attack.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 2-(1-Oxoisoindolin-2-yl)acetic acid are not available in the reviewed literature, a prediction of the key spectroscopic features can be made based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Four protons in the aromatic region (typically ~7.4-7.9 ppm), exhibiting coupling patterns characteristic of an ortho-disubstituted benzene ring.

-

Methylene Protons (Isoindolinone Ring): A singlet corresponding to the two protons of the CH₂ group within the isoindolinone ring.

-

Methylene Protons (Acetic Acid Moiety): A singlet for the two protons of the CH₂ group of the acetic acid side chain.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two distinct signals in the downfield region, one for the lactam carbonyl and one for the carboxylic acid carbonyl (typically ~165-180 ppm).

-

Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring.

-

Methylene Carbons: Two signals for the two distinct methylene groups.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H bond, typically in the range of 2500-3300 cm⁻¹.

-

C=O Stretches: Two strong absorption bands for the carbonyl groups. The lactam carbonyl stretch is expected around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl stretch will appear around 1700-1725 cm⁻¹.

Mass Spectrometry

The nominal mass of the molecule is 191. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the isoindolinone ring.

Applications in Drug Discovery and Development

While specific biological activities for 2-(1-Oxoisoindolin-2-yl)acetic acid have not been extensively reported, its structural class is of significant interest in medicinal chemistry. Isoindolinone derivatives have demonstrated a wide range of biological activities, including acting as inhibitors of enzymes and modulators of protein-protein interactions.

The presence of the carboxylic acid functionality makes this compound a versatile starting material or intermediate for the synthesis of more complex molecules. It can be used in fragment-based drug discovery or as a scaffold for the construction of compound libraries. For instance, the carboxylic acid can be coupled with various amines to generate a diverse set of amides, or it can be used to link the isoindolinone core to other pharmacophores.

Derivatives of isoindolinone have been explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The rigid isoindolinone scaffold can serve to orient substituents in a precise manner for optimal interaction with a biological target.

Safety and Handling

Based on available safety data, 2-(1-Oxoisoindolin-2-yl)acetic acid is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

-

Bhatti, M. H., Ali, S., Abdullah, M. I., & Wong, R. W. (2010). 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2969. [Link]

-

Di Micco, S., Terracciano, S., Cantone, V., Giordano, F., Zarrelli, A., & Bruno, I. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 730. [Link]

-

American Elements. 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid. [Link]

-

PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid. [Link]

-

Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. Beilstein Journal of Organic Chemistry, 11, 2686–2693. (2015). [Link]

-

PubChem. 3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid. [Link]

-

ChemBK. 2-(4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-1-oxoisoindolin-2-yl)acetic acid. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

Nikalje, A. P. G., Khan, F. A., & Ghodke, M. (2011). Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. European Journal of Medicinal Chemistry, 46(11), 5448–5455. [Link]

-

PubChem. N-(CARBOXYMETHYL)PHTHALIMIDE. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 324-334. (2021). [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

Sources

Technical Guide: Therapeutic Targeting of 2-(1-Oxoisoindolin-2-yl)acetic Acid Derivatives

The following technical guide details the therapeutic potential, chemical biology, and experimental protocols for 2-(1-Oxoisoindolin-2-yl)acetic acid derivatives.

Executive Summary

The 2-(1-Oxoisoindolin-2-yl)acetic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by a bicyclic isoindolinone core fused to an acetic acid tail. This moiety serves as a critical pharmacophore for two distinct classes of therapeutic targets: Aldose Reductase (AR/AKR1B1) , implicated in diabetic complications, and the CRTH2 (DP2) receptor , a key player in allergic inflammation and asthma.

This guide provides a comprehensive analysis of these targets, the structural basis for bioactivity (SAR), and validated experimental protocols for synthesis and biological evaluation.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological efficacy of this scaffold relies on a precise bipartite molecular recognition mechanism:

-

The "Head" (Carboxylic Acid): Acts as an anionic anchor .

-

In Aldose Reductase: It mimics the substrate's acidic functionality, forming hydrogen bonds with the catalytic residues (Tyr48, His110, Trp111) in the anion-binding pocket.

-

In CRTH2: It interacts with cationic residues (typically Arg/Lys) within the GPCR transmembrane bundle, mimicking the carboxylate of the endogenous ligand Prostaglandin D2 (PGD2).

-

-

The "Body" (Isoindolinone Core): Provides a rigid, hydrophobic scaffold that occupies the lipophilic specificity pockets.

-

Modification: Substitution on the benzene ring (e.g., 5-chloro, 6-nitro) or the methylene linker modulates selectivity and potency by optimizing Van der Waals contacts.

-

Primary Therapeutic Targets

Target A: Aldose Reductase (AKR1B1)

Therapeutic Context: Diabetic Neuropathy, Retinopathy, Cataracts.

Mechanism of Action: Under hyperglycemic conditions, the hexokinase pathway becomes saturated. Glucose is shunted into the Polyol Pathway , where Aldose Reductase (AR) reduces glucose to sorbitol. Sorbitol accumulation causes osmotic stress, depletes NADPH (reducing glutathione regeneration), and increases oxidative stress.

-

Inhibition: 2-(1-Oxoisoindolin-2-yl)acetic acid derivatives inhibit AR, preventing sorbitol accumulation and preserving cellular redox balance.

Target B: CRTH2 (DP2 Receptor)

Therapeutic Context: Asthma, Allergic Rhinitis, Atopic Dermatitis.

Mechanism of Action: CRTH2 is a G-protein coupled receptor (GPCR) expressed on Th2 cells, eosinophils, and basophils.

-

Pathology: PGD2 binds CRTH2, triggering G_i-mediated signaling, reducing cAMP, and inducing chemotaxis (migration) of inflammatory cells to the lung/tissue.

-

Antagonism: Isoindolinone derivatives act as competitive antagonists, blocking PGD2 binding and halting the recruitment of eosinophils and Th2 lymphocytes.

Target C: Immunomodulation (NF-κB/TNF-α)

Therapeutic Context: Sepsis, Acute Inflammation. Derivatives have shown efficacy in suppressing the release of pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting the NF-κB signaling cascade, likely through upstream modulation of kinase activity or direct interference with the IKK complex.

Visualizations of Signaling Pathways

Diagram 1: Polyol Pathway & Aldose Reductase Inhibition

This diagram illustrates how the inhibitor blocks the conversion of Glucose to Sorbitol, preventing downstream osmotic and oxidative damage.

Caption: Mechanism of Aldose Reductase inhibition preventing Sorbitol accumulation and oxidative stress.

Diagram 2: CRTH2 Antagonism Mechanism

This diagram details the GPCR blockade preventing Th2 cell migration.

Caption: Competitive antagonism of the CRTH2 receptor blocking PGD2-mediated inflammatory cell migration.

Experimental Protocols

Protocol A: Synthesis of 2-(1-Oxoisoindolin-2-yl)acetic Acid

This protocol utilizes the condensation of phthalaldehyde with glycine, a robust method for generating the 1-oxoisoindoline core.

Reagents:

-

Phthalaldehyde (10 mmol)

-

Glycine (10 mmol)

-

Sodium Hydroxide (NaOH)

-

Ethanol/Water solvent system

Step-by-Step Methodology:

-

Preparation: Dissolve 1.34 g (10 mmol) of phthalaldehyde in 20 mL of Ethanol.

-

Activation: Dissolve 0.75 g (10 mmol) of Glycine in 10 mL of 1N NaOH (aq).

-

Condensation: Add the glycine solution dropwise to the phthalaldehyde solution under vigorous stirring at room temperature.

-

Reaction: The mixture will turn yellow. Stir for 2 hours. The mechanism involves the formation of a Schiff base followed by an intramolecular Cannizzaro-like redox cyclization or direct condensation depending on specific conditions (often requires reduction if starting from anhydride, but phthalaldehyde yields the lactam directly under specific oxidative/reductive workups).

-

Alternative (Anhydride Route): Reflux Phthalic Anhydride + Glycine in Toluene with TEA to get Phthalimidoacetic acid (dioxo). Then, selectively reduce one carbonyl using Zn/Acetic Acid at reflux for 4 hours to yield the 1-oxoisoindolin-2-yl derivative.

-

-

Isolation: Acidify the mixture with 1N HCl to pH 2. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

-

Validation: Confirm structure via ^1H-NMR (Look for the methylene singlet of the acetic acid tail at ~4.2 ppm and the methylene of the isoindolinone ring at ~4.4 ppm).

Protocol B: Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against AR.

Reagents:

-

Purified Rat Lens Aldose Reductase (or recombinant human AKR1B1).

-

Substrate: DL-Glyceraldehyde (10 mM).

-

Cofactor: NADPH (0.1 mM).

-

Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Workflow:

-

Blank Preparation: Mix 600 µL Buffer + 100 µL NADPH + 100 µL Enzyme solution.

-

Sample Preparation: Add 10 µL of the test compound (dissolved in DMSO) to the reaction mixture.

-

Initiation: Add 100 µL of DL-Glyceraldehyde to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a UV-Vis spectrophotometer.

-

Calculation:

Calculate IC50 using non-linear regression analysis.

References

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. National Institutes of Health (NIH).Link

-

Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. PubMed.Link

-

Aldose Reductase Inhibitors for Management of Diabetic Complications. Moodle Units.Link

-

CRTH2 antagonists in asthma: current perspectives. Dove Medical Press.Link

-

A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils. PubMed.Link

-

Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2. PubMed.Link

-

(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed.Link

-

Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. PubMed Central.Link

2-(1-Oxoisoindolin-2-yl)acetic acid and its relation to phthalimide derivatives

The following technical guide details the chemistry, synthesis, and medicinal applications of 2-(1-Oxoisoindolin-2-yl)acetic acid , with a specific focus on its structural and functional relationship to phthalimide derivatives.

From Phthalimide Scaffolds to Stable Isoindolinone Pharmacophores

Executive Summary

Compound: 2-(1-Oxoisoindolin-2-yl)acetic acid (CAS: 39221-42-6) Class: Isoindolin-1-one (Phthalimidine) derivative. Significance: This compound represents a critical "reduced" scaffold in medicinal chemistry. Unlike its oxidized parent, Phthalimidoacetic acid (an imide), the Isoindolinone (a lactam) exhibits superior hydrolytic stability while retaining the bicyclic core essential for binding to targets such as Aldose Reductase (ALR2) and Cereblon (CRBN) . It serves as both a robust linker in PROTAC design and a lead scaffold for non-hydantoin Aldose Reductase Inhibitors (ARIs).

Structural & Electronic Analysis

The transition from a phthalimide to an isoindolinone alters the electronic landscape of the molecule, impacting solubility, stability, and target binding.

| Feature | Phthalimide Derivative (1,3-Dioxo) | Isoindolinone Derivative (1-Oxo) |

| Core Structure | 1,3-Dihydro-2H-isoindole-1,3-dione | 2,3-Dihydro-1H-isoindol-1-one |

| Electronic State | Electron-deficient aromatic ring; acidic imide proton (if NH). | More electron-rich; stable amide/lactam character. |

| Hydrolytic Stability | Low: Susceptible to rapid ring-opening hydrolysis in basic/physiological media. | High: The methylene group (C3) prevents nucleophilic attack, conferring metabolic stability. |

| Geometry | Planar, rigid. | Slightly puckered C3 methylene; retains overall planarity but with different vector. |

| Drug Relevance | Thalidomide (unstable), Apremilast. | Lenalidomide (stable), Epalrestat analogues. |

Key Insight: The removal of the C3 carbonyl group (reduction) eliminates a primary site of metabolic instability. In drug development, converting a phthalimide lead to an isoindolinone is a standard strategy to improve half-life (

Experimental Synthesis Protocols

Two primary pathways exist for synthesizing 2-(1-Oxoisoindolin-2-yl)acetic acid. Protocol A is preferred for scale and purity; Protocol B is the classical reduction route.

Protocol A: Direct N-Alkylation of Isoindolin-1-one (Modern Standard)

This method avoids the harsh reducing conditions required to convert phthalimides, allowing for the presence of sensitive functional groups on the benzene ring if needed.

Reagents:

-

Isoindolin-1-one (Phthalimidine)

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

Ethyl Bromoacetate (or tert-butyl bromoacetate)[1]

-

Tetrahydrofuran (THF), anhydrous

-

Lithium Hydroxide (LiOH)

Step-by-Step Workflow:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Slowly add Isoindolin-1-one (1.0 eq). Stir for 30 min until H₂ evolution ceases and the solution clears (formation of the sodium salt).

-

Alkylation: Add Ethyl Bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

-

Isolation: Acidify to pH 2 with 1M HCl. The product, 2-(1-Oxoisoindolin-2-yl)acetic acid , will precipitate. Filter and recrystallize from Ethanol/Water.

Protocol B: Zinc Reduction of N-Phthaloylglycine (Classical)

Useful when starting from the abundant amino acid derivative N-Phthaloylglycine.

Reagents:

-

N-Phthaloylglycine (Phthalimidoacetic acid)

-

Zinc Dust (activated)

-

Copper(II) Sulfate (catalytic)

Step-by-Step Workflow:

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether.

-

Reduction: Dissolve N-Phthaloylglycine (10 mmol) in Glacial Acetic Acid (50 mL). Add activated Zinc (30 mmol) and a crystal of CuSO₄.

-

Reflux: Heat the mixture to reflux for 12–18 hours. The reaction kinetics are slow; monitor the disappearance of the imide carbonyl stretch (approx 1770 cm⁻¹) via IR or by TLC.

-

Workup: Filter off the zinc while hot. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is often a mixture of the isoindolinone and unreacted phthalimide. Recrystallize from hot water or dilute EtOH to isolate the title compound.

Visualization: Synthesis & SAR Logic

Caption: Synthesis pathways comparing the classical reduction of phthalimides (red) to the modern alkylation of isoindolinones (green), highlighting the stability shift.

Medicinal Chemistry Applications

A. Aldose Reductase Inhibitors (ARIs)

The carboxylic acid head group of 2-(1-Oxoisoindolin-2-yl)acetic acid mimics the acidic pharmacophore of established ARIs like Epalrestat and Tolrestat.

-

Mechanism: The carboxylate anion binds to the "anion hole" in the active site of Aldose Reductase (ALR2), interacting with Tyr48, His110, and Trp111 .

-

Scaffold Role: The isoindolinone ring provides the necessary hydrophobic bulk to occupy the "specificity pocket," ensuring selectivity against the related Aldehyde Reductase (ALR1).

B. Immunomodulation (IMiDs Relation)

The isoindolinone core is the functional unit of Lenalidomide and Pomalidomide .

-

Phthalimide (Thalidomide): High teratogenicity, unstable.

-

Isoindolinone (Lenalidomide): The removal of the C3 carbonyl (analogous to the title compound's core) drastically reduces toxicity and increases plasma stability.

-

Application: While the acetic acid derivative itself is not an IMiD (it lacks the glutarimide ring), it is used as a stable isostere in structure-activity relationship (SAR) studies to probe the necessity of the glutarimide moiety or to link the isoindolinone warhead to other ligands (e.g., in PROTACs).

C. PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the title compound is utilized as a rigid linker .

-

The isoindolinone acts as a rigid spacer that does not collapse like a polyethylene glycol (PEG) chain.

-

The carboxylic acid allows for facile amide coupling to the E3 ligase ligand (e.g., Thalidomide derivatives) or the Target Protein ligand.

References

-

Crystal Structure & Synthesis

- Title: 2-[2-(1,3-Dioxoisoindolin-2-yl)

- Source: ScienceOpen / Acta Crystallographica.

-

URL:[Link]

-

Isoindolinone Alkylation Protocol

-

Aldose Reductase Inhibition Context

-

Phthalimide to Isoindolinone Stability

Sources

- 1. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. 1,3-Dimethylbarbituric acid | 769-42-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Evaluation: Preliminary Biological Screening of 2-(1-Oxoisoindolin-2-yl)acetic Acid

Topic: Preliminary Biological Screening of 2-(1-Oxoisoindolin-2-yl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Molecule Logic

2-(1-Oxoisoindolin-2-yl)acetic acid (CAS: 23967-96-6) represents a critical pharmacophore in modern medicinal chemistry. Structurally, it consists of an isoindolin-1-one core—a reduced form of the phthalimide ring—N-substituted with an acetic acid moiety.

Unlike its phthalimide counterparts, the isoindolin-1-one scaffold exhibits enhanced hydrolytic stability while retaining the capacity to engage in hydrogen bonding and

This guide outlines a rigorous, multi-tiered screening protocol to evaluate the intrinsic biological activity of this scaffold before lead optimization.

Chemoinformatic Profile (In Silico Baseline)

Before wet-lab screening, the molecule is benchmarked against Lipinski’s Rule of Five to ensure drug-likeness.

| Property | Value (Approx) | Implication |

| Molecular Weight | 191.18 g/mol | Ideal for fragment-based screening (<300 Da). |

| LogP | ~0.8 - 1.2 | High water solubility; low lipophilicity concerns. |

| H-Bond Donors | 1 (COOH) | Good membrane permeability potential. |

| H-Bond Acceptors | 3 (C=O, N, OH) | Sufficient for receptor binding pocket interaction. |

| TPSA | ~50 Ų | Excellent potential for CNS penetration (BBB crossing). |

Tier 1: High-Throughput Virtual Screening (HTVS)

Objective: Identify high-probability biological targets to minimize reagent waste in wet-lab assays.

Target Selection Rationale

-

TNF-

/ PDE4: The structural homology to thalidomide (which contains an isoindoline-like dione core) suggests potential immunomodulatory activity. -

Cyclooxygenase (COX-1/2): The acetic acid side chain mimics the pharmacophore of NSAIDs like indomethacin or diclofenac.

-

Acetylcholinesterase (AChE): Isoindolinones are known spacers in dual-binding AChE inhibitors.

Workflow Visualization

Caption: Logical flow for prioritizing wet-lab assays based on in silico binding affinity.

Tier 2: In Vitro Biological Assays (The Core)

Module A: Anti-Inflammatory Screening (Protein Denaturation Assay)

Rationale: Inflammation is the primary indication for isoindoline derivatives. The acetic acid moiety suggests COX inhibition potential, while the core suggests cytokine modulation. The Albumin Denaturation Assay is a robust, low-cost preliminary screen for anti-inflammatory activity.

Protocol:

-

Preparation: Dissolve test compound in minimal DMSO and dilute with phosphate-buffered saline (PBS, pH 6.4) to concentrations of 50, 100, 200, 400, and 800

g/mL. -

Reaction Mixture: Mix 2.8 mL of fresh bovine serum albumin (BSA, 0.2% in PBS) with 0.2 mL of the test solution.

-